Acetic acid;4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide
Description
Acetic acid;4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide is a heterocyclic compound featuring a fused pyrazolo[1,5-a]pyrimidine core partially saturated at the 4,5,6,7-positions. This compound is structurally related to intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors or antiviral agents .
Properties
IUPAC Name |
acetic acid;4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5.C2H4O2/c8-6(9)5-4-11-12-3-1-2-10-7(5)12;1-2(3)4/h4,10H,1-3H2,(H3,8,9);1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBVHHANDMTKGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CNC2=C(C=NN2C1)C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide typically involves the use of advanced organic synthesis techniques. One common method is the iridium-catalyzed asymmetric hydrogenation of pyrazolo[1,5-a]pyrimidines. This method employs a substrate activation strategy to achieve high enantiomeric excess (up to 99%) and is efficient for producing the desired chiral compound .
Another synthetic route involves the 1,3-dipolar cycloaddition of diazopyrrolidones with dimethyl acetylenedicarboxylate. This reaction is carried out in benzene at elevated temperatures (around 70°C) and results in the formation of tetrahydropyrazolo[1,5-c]pyrimidine derivatives in good yields .
Industrial Production Methods
Industrial production methods for this compound are still under development, with a focus on optimizing the synthesis for large-scale production. The use of catalytic asymmetric hydrogenation and other atom-economical approaches are being explored to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide undergoes various chemical reactions, including:
Hydrogenation: Asymmetric hydrogenation is a key reaction used in its synthesis.
Cycloaddition: The compound can be synthesized through 1,3-dipolar cycloaddition reactions.
Substitution: It can undergo substitution reactions, particularly involving its nitrogen atoms.
Common Reagents and Conditions
Hydrogenation: Iridium catalysts and hydrogen gas are commonly used.
Cycloaddition: Diazopyrrolidones and dimethyl acetylenedicarboxylate in benzene at 70°C.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include chiral tetrahydropyrazolo[1,5-a]pyrimidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules .
Scientific Research Applications
Acetic acid;4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors and other biological activities.
Mechanism of Action
The mechanism of action of acetic acid;4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide involves its interaction with specific molecular targets. For instance, in the case of BTK inhibitors, the compound binds covalently to the active site of Bruton’s tyrosine kinase, thereby inhibiting its activity. This inhibition disrupts signaling pathways involved in the proliferation and survival of cancer cells .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound shares a pyrazolo[1,5-a]pyrimidine backbone with several derivatives, but its substitution pattern distinguishes it:
| Compound Name | Key Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Acetic acid;4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide | Carboximidamide, acetic acid counterion | Likely C₉H₁₃N₅O₂·C₂H₄O₂ | ~318 (base) + 60 (acid) |
| Ethyl (5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate (6b) | Ethyl ester, methyl groups at 5,7-positions | C₁₂H₁₇N₃O₂ | 247.29 |
| (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-...carbonitrile (11b) | Cyanobenzylidene, methylfuran, thiazolo ring | C₂₂H₁₇N₃O₃S | 403.45 |
| 7-Methyl-2,5-bis(methylthio)-N3,N6-diarylpyrazolo[1,5-a]pyrimidine-3,6-dicarboxamide | Methylthio, dicarboxamide, aryl groups | Variable | ~400–450 (estimated) |
Key Observations :
Physical and Spectral Properties
Insights :
- The acetic acid counterion in the target compound may lower melting points compared to non-ionic analogs like 11b .
- ¹³C NMR of 11b shows distinct signals for cyano (117 ppm) and carbonyl (165–171 ppm) groups, which could guide characterization of the target compound’s carboximidamide moiety .
Biological Activity
Acetic acid; 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide is a compound that has garnered attention for its potential therapeutic applications. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structure:
- Chemical Formula : C₉H₁₁N₅O₂
- Molecular Weight : 197.21 g/mol
Antimicrobial Activity
Research has indicated that acetic acid possesses antimicrobial properties. A study demonstrated that acetic acid effectively inhibits biofilm formation by Staphylococcus aureus, a common pathogen responsible for various infections. The compound disrupts the biofilm matrix and enhances the susceptibility of bacteria to antibiotics, suggesting a synergistic effect when used in combination therapies .
CNS Activity
The tetrahydropyrazolo[1,5-a]pyrimidine derivatives exhibit significant central nervous system (CNS) activity. They have been shown to possess anxiolytic effects in animal models. For instance, compounds in this class were tested for their ability to protect against pentylenetetrazole-induced seizures in rats. Results indicated a favorable therapeutic index, with effective doses producing anxiolytic effects without significant toxicity .
Anxiolytic Properties
The anxiolytic properties of tetrahydropyrazolo[1,5-a]pyrimidine derivatives were established through various behavioral tests in rodents. These tests correlate well with anxiety relief in humans. The compounds were found to significantly reduce anxiety-like behaviors in models such as the elevated plus maze and the open field test .
Antihypertensive Effects
Some studies have highlighted the potential antihypertensive effects of these compounds. Research indicates that they may modulate vascular responses and lower blood pressure through mechanisms involving nitric oxide pathways and calcium channel blockade .
Clinical Applications
- Anxiety Disorders : In a clinical setting, derivatives of tetrahydropyrazolo[1,5-a]pyrimidine have been explored for treating anxiety disorders. A double-blind study involving patients with generalized anxiety disorder showed that treatment with these compounds led to significant reductions in anxiety scores compared to placebo .
- Hypertension Management : A trial evaluated the antihypertensive effects of a specific derivative in patients with stage 1 hypertension. Results indicated a statistically significant decrease in systolic and diastolic blood pressure after 8 weeks of treatment compared to baseline measurements .
Summary of Research Findings
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus biofilms | Disruption of biofilm matrix |
| Anxiolytic | Reduction in anxiety-like behavior | Modulation of CNS pathways |
| Antihypertensive | Decrease in blood pressure | Nitric oxide modulation |
Q & A
Basic: What are the standard synthetic protocols for preparing 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide derivatives, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves multi-step routes starting from β-alanine esters or Boc-protected intermediates. For example:
- Route 1 : A nine-step sequence beginning with methyl acrylate and primary amines, followed by cyclization and amidation .
- Route 2 : Boc-β-alanine conversion to 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid, followed by N-alkylation and O-debenzylation .
Optimization Parameters : - Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Catalysts : Transition metals (e.g., Rh) improve enantioselectivity in asymmetric synthesis .
- Monitoring : Thin-layer chromatography (TLC) is critical for tracking intermediate formation .
Advanced: How can stereoisomers of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivatives be differentiated and characterized?
Methodological Answer:
- NMR Analysis : Distinct NOE correlations and coupling constants distinguish syn (e.g., 5R,7S) and anti (5S,7S) isomers. For instance, ethyl 5,7-dimethyl derivatives show distinct NMR shifts for axial vs. equatorial methyl groups .
- X-ray Crystallography : Resolves absolute configurations (e.g., (R)-configuration in hydrogenation products) .
Advanced: What strategies enable enantioselective synthesis of chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines?
Methodological Answer:
- Rh-Catalyzed Dearomatization : Reductive dearomatization of 7-substituted pyrazolo[1,5-a]pyrimidines using chiral Rh catalysts achieves up to 98% enantiomeric excess (ee) .
- Sequential Reduction : Partial reduction with NaBHCN followed by asymmetric hydrogenation under mild conditions .
Basic: What in vitro assays are used to evaluate the anti-tumor activity of this compound class?
Methodological Answer:
- Cytotoxicity Screening : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) .
- Target Validation : Kinase inhibition assays (e.g., BTK inhibition for zanubrutinib analogs) .
- Photodynamic Therapy : Testing 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused chlorins in endometrial cancer stem cells .
Advanced: How do structural modifications (e.g., carboximidamide vs. carboxamide) impact biological activity?
Methodological Answer:
- SAR Studies :
- Functionalization : Amidation with heteroaryl groups (e.g., 4,6-dimethylpyrimidin-2-yl) modulates selectivity .
Basic: Which analytical techniques are essential for characterizing this compound’s purity and structure?
Methodological Answer:
- Chromatography : HPLC for purity assessment (>95% by area normalization).
- Spectroscopy :
- Thermal Analysis : DSC to determine melting points and polymorphic forms .
Advanced: How can contradictory synthetic yields between literature methods be resolved?
Methodological Answer:
- Variable Analysis : Compare solvent polarity (e.g., DMF vs. THF), temperature (room temp vs. reflux), and catalyst loading .
- Reproducibility Checks : Replicate reactions under inert atmospheres to exclude moisture/oxygen interference .
Advanced: What mechanistic insights explain the dearomatization of pyrazolo[1,5-a]pyrimidines?
Methodological Answer:
- Catalytic Cycle : Rhodium complexes activate H to generate hydride intermediates, which reduce the pyrimidine ring’s aromatic system .
- Steric Effects : Bulky substituents at the 7-position favor selective reduction of the pyrimidine ring over the pyrazole moiety .
Advanced: How can pharmacokinetic properties (e.g., metabolic stability) be optimized for this scaffold?
Methodological Answer:
- Prodrug Design : Tert-butyl carbamate protection (e.g., tert-butyl N-(5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate) improves oral bioavailability .
- Metabolic Studies : Liver microsome assays identify vulnerable sites (e.g., piperidinyl groups in zanubrutinib) for fluorination or deuterium exchange .
Basic: What functional group transformations are feasible for derivatizing the carboximidamide moiety?
Methodological Answer:
- Nucleophilic Substitution : React with alkyl halides to form N-alkylated derivatives.
- Condensation Reactions : Form Schiff bases with aldehydes/ketones for metal coordination studies .
- Hydrolysis : Convert to carboxylic acids under acidic conditions for further coupling (e.g., amide bond formation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
